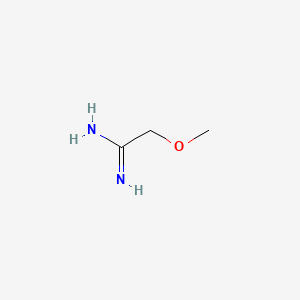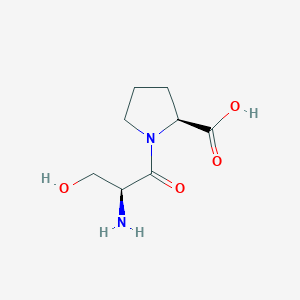
5-Methylpyrimidine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylpyrimidine-2-thiol is an aromatic heterocyclic compound with a six-membered ring. It contains two nitrogen atoms at positions 1 and 3 of the pyrimidine ring. This molecule has diverse applications and exhibits various biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer effects .
Synthesis Analysis
The synthesis of 5-Methylpyrimidine-2-thiol involves several steps. Acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates, are used. The synthetic pathway includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines. These modifications result in structurally diverse derivatives of 2-aminopyrimidine .
Molecular Structure Analysis
The molecular formula of 5-Methylpyrimidine-2-thiol is C₅H₆N₂S , with a molecular weight of 126.18 g/mol. It contains a thiol group (–SH) at position 2 of the pyrimidine ring. The structural modifications, such as substitutions on the amino group and the phenyl ring, influence its properties and activities .
Chemical Reactions Analysis
The known methods for synthesizing thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom involve [3+3], [4+2], or [5+1] cyclization processes or domino reactions. These approaches lead to diverse biological activities, including anti-inflammatory effects. Some 2-aminopyrimidines exhibit potent antitrypanosomal and antiplasmodial activity .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
5-Methylpyrimidine-2-thiol and its derivatives have been extensively studied for their reactivity in chemical synthesis. Dickinson and Jacobsen (1975) investigated the hydrazinolysis of heterocyclic compounds, including 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione, which led to various derivatives like 4-amino-5-hydrazino-1,2,4-triazole-3-thiol (Dickinson & Jacobsen, 1975). Similarly, Hurst (1984) synthesized 2-Methylpyrimidine-4,6-dithiol and explored its conversion into other compounds, highlighting its versatility in organic synthesis (Hurst, 1984).
Optical and Catalytic Properties
Copper(I) 5-phenylpyrimidine-2-thiolate complexes, a derivative of 5-Methylpyrimidine-2-thiol, exhibit unique optical properties and high catalytic performance under visible light. Zhang et al. (2016) demonstrated these complexes' solvatochromic behavior and reversible luminescence switching, making them potentially useful in photonic and catalytic applications (Zhang et al., 2016).
Potential in Medicinal Chemistry
Bakavoli et al. (2006) synthesized thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, which are structurally related to 5-Methylpyrimidine-2-thiol. These compounds showed potential as antimicrobial agents, indicating the therapeutic relevance of such derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Pharmacological Significance
In the realm of pharmacology, the derivatives of 5-Methylpyrimidine-2-thiol have been investigated for various applications. For instance, Coleman et al. (2004) discovered a series of thiazole-5-carboxamides, which include 2-(aminopyrimidinyl)thiazole derivatives, as potent Src/Abl kinase inhibitors with significant antitumor activity in preclinical assays (Coleman et al., 2004).
Propiedades
IUPAC Name |
5-methyl-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXSIDQGDWMVDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403238 |
Source


|
| Record name | 5-methylpyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrimidine-2-thiol | |
CAS RN |
42783-64-2 |
Source


|
| Record name | 5-methylpyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,2-dihydropyrimidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)




![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)